[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-fluorophenyl group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the 4-fluorophenyl-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene is reacted with ethylene in the presence of a Lewis acid catalyst.
Piperidine ring formation: The intermediate is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs targeting specific receptors or enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for drugs used in the treatment of neurological disorders, pain management, and other conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Methyl-phenyl)-ethyl]-piperidin-4-yl-amine
Uniqueness
The presence of the fluorine atom in [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride distinguishes it from other similar compounds. Fluorine’s electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.
Properties
CAS No. |
1185317-19-4 |
---|---|
Molecular Formula |
C13H20ClFN2 |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-13-6-8-15-9-7-13;/h2-5,10,13,15-16H,6-9H2,1H3;1H |
InChI Key |
ZODOCFGACZGYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.